molecular formula C16H20FN7O B2525305 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide CAS No. 2034420-43-2

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide

Cat. No. B2525305
CAS RN: 2034420-43-2
M. Wt: 345.382
InChI Key: PENGRCGNPLFNMP-UHFFFAOYSA-N
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Description

The compound is associated with the c-Abl kinase domain in complex with INNO-406 . It is part of a series of 3-substituted benzamide derivatives that show dual inhibition of Abl and Lyn protein tyrosine kinases .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystallography Studies : The molecular and crystal structure of certain triazine derivatives, closely related to the compound , has been extensively studied. For instance, 4-dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine demonstrates significant π-conjugation and an extensive network of hydrogen bonds and π–π stacking interactions, which are crucial for maintaining crystal structure (Liping Lu et al., 2004).

Anticancer and Antimicrobial Agents

  • Anticancer Activities : Novel pyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized for their antiproliferative activities against human tumor cells. The introduction of various structural moieties to the core of pyrrolotriazine has shown selective inhibitory effects, particularly against A431 cells with highly expressed wild-type epidermal growth factor receptor (EGFR) (Yaling Zhang et al., 2018).

  • Antimicrobial Applications : Thiazolidinone derivatives synthesized from triazine-based compounds have exhibited good antimicrobial activity against a range of bacterial and fungal species, highlighting their potential as antimicrobial agents (Divyesh Patel et al., 2012).

Drug Metabolism and Pharmacokinetics

  • Metabolism Studies : The metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients shows that the compound and its metabolites, including derivatives similar to the compound , undergo various metabolic pathways including N-demethylation and N-oxidation. Such studies are essential for understanding the pharmacokinetics of new drug candidates (Aishen Gong et al., 2010).

Mechanism of Action

properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7O/c1-23(2)15-20-13(21-16(22-15)24-7-3-4-8-24)10-19-14(25)11-5-6-18-9-12(11)17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENGRCGNPLFNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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